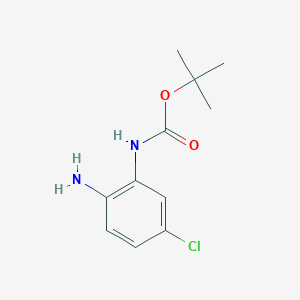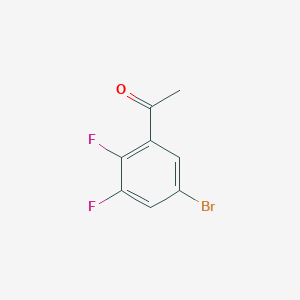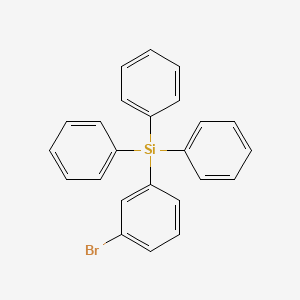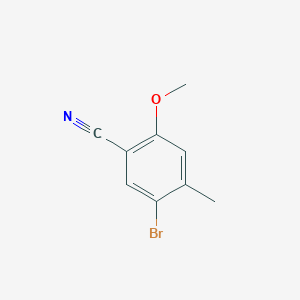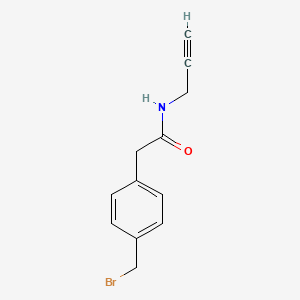
4-bromomethyl-N-propargyl-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromomethyl-N-propargyl-phenylacetamide is an organic compound with the molecular formula C12H12BrNO and a molecular weight of 266.13 g/mol . This compound is characterized by the presence of a bromomethyl group, a propargyl group, and a phenylacetamide moiety. It is a versatile compound used in various fields of scientific research and industrial applications.
Aplicaciones Científicas De Investigación
4-Bromomethyl-N-propargyl-phenylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The safety data sheet for similar compounds indicates that they may be harmful if inhaled, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromomethyl-N-propargyl-phenylacetamide typically involves the following steps:
Bromination: The introduction of a bromomethyl group to the phenylacetamide structure can be achieved through bromination reactions. Common reagents for bromination include N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Propargylation: The addition of a propargyl group can be carried out using propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and propargylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromomethyl-N-propargyl-phenylacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propargyl group can undergo oxidation reactions to form carbonyl compounds or carboxylic acids.
Reduction Reactions: The phenylacetamide moiety can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary amines, or alcohols.
Mecanismo De Acción
The mechanism of action of 4-bromomethyl-N-propargyl-phenylacetamide involves its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or protein modification. The propargyl group can participate in click chemistry reactions, facilitating the formation of triazoles and other heterocycles .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromomethyl-N-propargyl-benzamide: Similar structure but with a benzamide moiety instead of phenylacetamide.
4-Bromomethyl-N-propargyl-aniline: Contains an aniline group instead of phenylacetamide.
4-Bromomethyl-N-propargyl-phenylacetate: Features a phenylacetate group instead of phenylacetamide.
Uniqueness
4-Bromomethyl-N-propargyl-phenylacetamide is unique due to its combination of bromomethyl, propargyl, and phenylacetamide groups, which confer specific reactivity and versatility in various chemical and biological applications. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in research and industry.
Propiedades
IUPAC Name |
2-[4-(bromomethyl)phenyl]-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-2-7-14-12(15)8-10-3-5-11(9-13)6-4-10/h1,3-6H,7-9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBHDJDKPPHJAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CC1=CC=C(C=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
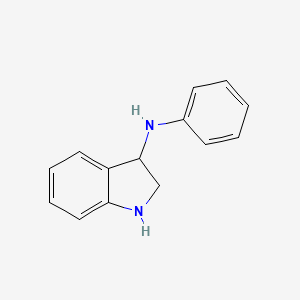
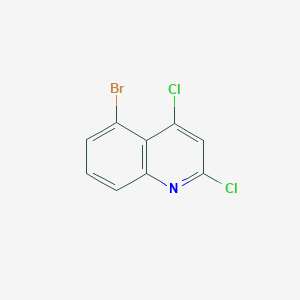
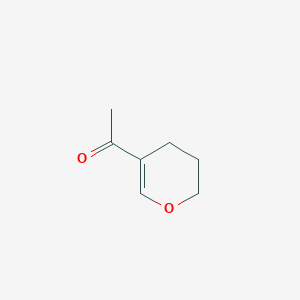



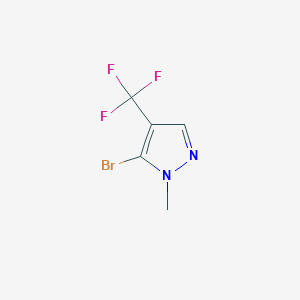
![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)
